molecular formula C17H16ClN3 B11939054 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride

2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride

Cat. No.: B11939054
M. Wt: 297.8 g/mol
InChI Key: FVYANZLHBVHWTM-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms. This compound is known for its diverse applications in organic synthesis, biochemistry, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylindole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
  • 2-(2-Hydroxyphenyl)-2-imidazoline
  • o-2-Imidazolin-2-yl-phenol

Uniqueness

Compared to similar compounds, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride exhibits unique properties due to the presence of both the imidazole and phenylindole moieties. This combination enhances its reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

Molecular Formula

C17H16ClN3

Molecular Weight

297.8 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylindole;hydrochloride

InChI

InChI=1S/C17H15N3.ClH/c1-2-7-14(8-3-1)20-15-9-5-4-6-13(15)12-16(20)17-18-10-11-19-17;/h1-9,12H,10-11H2,(H,18,19);1H

InChI Key

FVYANZLHBVHWTM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3N2C4=CC=CC=C4.Cl

Origin of Product

United States

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